molecular formula C12H15BrF2N2 B1449589 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine CAS No. 1835680-78-8

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine

Cat. No. B1449589
M. Wt: 305.16 g/mol
InChI Key: ATVWGAIGCHWBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine (1-BP-2,2-DFP) is a compound belonging to the piperazine family of heterocyclic compounds. It is a white solid with a molecular weight of 330.14 g/mol. 1-BP-2,2-DFP has been studied for its potential applications in the field of medicinal chemistry and pharmacology due to its unique properties.

Scientific Research Applications

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been used as a building block for the synthesis of various biologically active molecules, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has also been used in the synthesis of drugs that have anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been studied for its potential ability to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in the regulation of muscle contraction, memory, and learning. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function.

Biochemical And Physiological Effects

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This can lead to improved cognitive function, as well as improved muscle contraction, memory, and learning. In addition, 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential therapeutic agent for a variety of diseases.

Advantages And Limitations For Lab Experiments

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, making it an attractive option for research. In addition, it is relatively easy to synthesize, making it readily available for use in experiments. However, 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has some limitations as well. It is a relatively unstable compound, making it difficult to store and transport. In addition, it is a relatively toxic compound, making it dangerous to handle in large quantities.

Future Directions

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine has potential applications in the field of medicinal chemistry and pharmacology. Further research is needed to explore its potential as a therapeutic agent for a variety of diseases, such as cancer and viral infections. In addition, further research is needed to explore its potential as an inhibitor of the enzyme acetylcholinesterase, which could lead to improved cognitive function. Finally, further research is needed to explore the potential of 1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine as a building block for the synthesis of other biologically active molecules.

properties

IUPAC Name

1-(4-bromophenyl)-4-(2,2-difluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2/c13-10-1-3-11(4-2-10)17-7-5-16(6-8-17)9-12(14)15/h1-4,12H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWGAIGCHWBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4-(2,2-difluoroethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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